N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzenesulfonamide
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Overview
Description
N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzenesulfonamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group, a hydroxypropyl chain, and a difluorobenzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclopropyl-3-hydroxypropyl intermediate. This intermediate is then reacted with 3,4-difluorobenzenesulfonyl chloride under controlled conditions to form the final product. Common reagents used in these reactions include bases like triethylamine and solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The difluorobenzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Conversion to primary or secondary amines.
Substitution: Introduction of various functional groups onto the difluorobenzene ring.
Scientific Research Applications
N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide
- N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylbenzamide
- N-(3-cyclopropyl-3-hydroxypropyl)cinnamamide
Uniqueness
Compared to similar compounds, N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzenesulfonamide stands out due to its difluorobenzene moiety, which imparts unique electronic properties and reactivity. This makes it particularly valuable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3S/c13-10-4-3-9(7-11(10)14)19(17,18)15-6-5-12(16)8-1-2-8/h3-4,7-8,12,15-16H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSJIZBWGZEYHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNS(=O)(=O)C2=CC(=C(C=C2)F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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